![molecular formula C8H11ClN2O3 B118782 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl CAS No. 143016-69-7](/img/structure/B118782.png)
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl
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Overview
Description
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridinehcl is a chemical compound with the molecular formula C8H11ClN2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl typically involves the nitration of 3,5-dimethyl-2-hydroxymethyl pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reaction conditions must be carefully controlled to ensure the selective nitration of the pyridine ring without over-nitration or degradation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The crude product is typically purified through recrystallization using solvents such as toluene to obtain high-purity 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine .
Chemical Reactions Analysis
Types of Reactions
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl typically involves the nitration of 3,5-dimethyl-2-hydroxymethyl pyridine using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions to prevent over-nitration or degradation of the compound. The resulting compound is a hydrochloride salt, which enhances its solubility in water, making it suitable for various applications.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical modifications through oxidation, reduction, and nucleophilic substitution reactions. For instance:
- Oxidation : The nitro group can be reduced to form amino derivatives using reducing agents like sodium borohydride.
- Substitution : The nitro group can be substituted with other functional groups to create derivatives with enhanced properties.
Biological Research
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that its mechanism of action may involve the reduction of the nitro group to form reactive intermediates that interact with cellular components, leading to growth inhibition in cancer cells .
Case Study: Anticancer Activity
A study demonstrated that this compound significantly inhibited the proliferation of specific cancer cell lines. The reduction products were found to bind to nucleophilic sites within cells, contributing to its biological effects.
Pharmaceutical Applications
The compound is being investigated as a pharmaceutical intermediate for developing drugs targeting various diseases. Its structural properties make it suitable for synthesizing compounds related to proton pump inhibitors like Omeprazole .
Case Study: Drug Development
In pharmaceutical research, derivatives of this compound have been synthesized and tested for their efficacy as potential drugs in treating gastrointestinal disorders. The synthesis routes often involve multi-step processes that leverage its reactive functional groups .
Industrial Applications
In industry, this compound is used in producing dyes and pigments due to its stable chemical properties and reactivity. Its ability to participate in various chemical reactions makes it valuable for synthesizing colorants used in textiles and plastics.
Mechanism of Action
The mechanism of action of 4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxymethyl-3,5-dimethyl-4-nitropyridine: A closely related compound with similar chemical properties.
2-Chloromethyl-3,5-dimethyl-4-nitropyridine: Another derivative with a chlorine substituent instead of a hydroxyl group.
Uniqueness
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its hydroxymethyl group enhances its solubility and reactivity compared to other similar compounds .
Biological Activity
4-Nitro 3,5-dimethyl 2-hydroxymethyl pyridine.hcl is a pyridine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₁ClN₂O₃. The compound features a nitro group and a hydroxymethyl group on the pyridine ring, which are critical for its biological activity.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits significant antibacterial activity against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In some studies, the minimum inhibitory concentration (MIC) values were reported as low as 16–32 µg/mL for certain derivatives .
Microorganism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16–32 |
Pseudomonas aeruginosa | Varies |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of specific signaling pathways involved in cell proliferation and survival. Notably, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects against pathogens and cancer cells. The compound's mechanism is thought to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Through the activation of apoptotic pathways, it can lead to programmed cell death in cancer cells.
- Antioxidant Properties : Some derivatives have shown antioxidant activity at low concentrations, which could contribute to their protective effects against oxidative stress in cells .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the nitro and hydroxymethyl groups significantly influenced efficacy .
- Anticancer Studies : In vitro assays showed that the compound could inhibit the growth of specific cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
- Oxidative Stress Modulation : Research indicated that certain derivatives could modulate oxidative stress markers in cells, enhancing their viability under stress conditions .
Properties
IUPAC Name |
(3,5-dimethyl-4-nitropyridin-2-yl)methanol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-5-3-9-7(4-11)6(2)8(5)10(12)13;/h3,11H,4H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJBKLMJRLAGGFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1[N+](=O)[O-])C)CO.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143016-69-7 |
Source
|
Record name | 2-Pyridinemethanol, 3,5-dimethyl-4-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143016-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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